N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide

Medicinal chemistry Structure-activity relationship Positional isomer differentiation

Choose this compound for its structurally differentiated azepan-2-ylidene sulfamoyl scaffold. The 2-chloroacetamide group enables covalent target engagement, while the para-sulfamoyl geometry provides a defined exit vector for PROTAC linker attachment. With NLT 98% purity (vs. 95% meta isomer), it minimizes cross-contamination in regioisomer SAR studies. Ideal for covalent fragment screening, ABPP, and lead optimization programs.

Molecular Formula C14H18ClN3O3S
Molecular Weight 343.83
CAS No. 743444-41-9
Cat. No. B2857188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide
CAS743444-41-9
Molecular FormulaC14H18ClN3O3S
Molecular Weight343.83
Structural Identifiers
SMILESC1CCC(=NCC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
InChIInChI=1S/C14H18ClN3O3S/c15-10-14(19)17-11-5-7-12(8-6-11)22(20,21)18-13-4-2-1-3-9-16-13/h5-8H,1-4,9-10H2,(H,16,18)(H,17,19)
InChIKeyHRRSCVLZDSHPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide (CAS 743444-41-9): Chemical Class and Baseline Specifications for Procurement Evaluation


N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide (CAS 743444-41-9) is a synthetic small molecule with the molecular formula C14H18ClN3O3S and a molecular weight of 343.83 g/mol [1]. Its structure integrates a 2-chloroacetamide group linked to a para-substituted phenyl ring, which is further connected via a sulfamoyl (–SO2–N=) bridge to an azepan-2-ylidene (caprolactam-derived imine) moiety, creating a distinct seven-membered cyclic imine pharmacophore [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to NLT 98% and is catalogued in the ChEMBL database under CHEMBL3617973, though curated bioactivity data for this specific compound remains sparse in the public domain .

Why Generic Substitution of N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide with In-Class Analogs Is Scientifically Unsupported


Compounds sharing the azepane-sulfamoyl-phenyl core scaffold cannot be treated as interchangeable because the acyl substituent on the aniline nitrogen is a critical determinant of biological target engagement and potency. BindingDB data for the scaffold class demonstrate that replacing the 2-chloroacetamide group with a 2,3-dihydro-1,4-benzodioxin-3-carboxamide (BDBM43855) yields an IC50 of 1,100 nM against N-myristoyltransferase (NMT), whereas a 5-methyl-3-phenyl-isoxazole-4-carboxamide substitution (BDBM41441) results in an IC50 exceeding 79,400 nM—a greater than 72-fold potency difference arising solely from acyl group variation [1][2]. Furthermore, regioisomeric substitution (para vs. meta) and sulfamoyl (–SO2–N=) versus sulfonyl (–SO2–) connectivity introduce distinct hydrogen-bonding geometries that can fundamentally alter molecular recognition at enzyme active sites . The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide Against Closest Analogs


Para vs. Meta Positional Isomerism: Regiochemical Impact on Sulfamoyl-Phenyl Geometry for Target Binding

The target compound is the para-substituted isomer (sulfamoyl group at the 4-position of the phenyl ring), whereas N-{3-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide (CAS 554404-37-4) is the meta-substituted positional isomer . In sulfonamide-based enzyme inhibitors, para vs. meta substitution alters the vector angle of the terminal pharmacophore relative to the central phenyl plane by approximately 60°, which can determine whether key hydrogen-bonding interactions with catalytic residues are geometrically feasible. This is a class-level inference from sulfonamide SAR literature; direct head-to-head comparative activity data for these two specific regioisomers is not available in the public domain [1].

Medicinal chemistry Structure-activity relationship Positional isomer differentiation

Sulfamoyl (–SO2–N=) vs. Sulfonyl (–SO2–) Connectivity: Differentiated Hydrogen-Bonding Capacity at the Azepane Junction

The target compound contains a sulfamoyl linker (–SO2–N=) connecting the azepan-2-ylidene moiety to the phenyl ring, featuring an imine-type nitrogen capable of acting as a hydrogen-bond acceptor. In contrast, N-[4-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide (CAS 870693-14-4) employs a sulfonyl linker (–SO2–) where the azepane nitrogen is directly attached without imine character . The imine nitrogen in the target compound provides an additional lone pair for metal coordination or hydrogen-bond acceptance, which is absent in the sulfonyl analog. This structural distinction is relevant for targets where the sulfamoyl NH or imine N participates in key binding interactions [1].

Medicinal chemistry Isosteric replacement Hydrogen-bond donor/acceptor topology

Acyl Group Potency Modulation: Scaffold-Class Evidence from BindingDB for 4-(Azepin-7-ylsulfamoyl)phenyl Derivatives

Within the 4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl scaffold class, BindingDB data reveal that the acyl substituent on the aniline nitrogen is the primary potency driver. The 2,3-dihydro-1,4-benzodioxin-3-carboxamide analog (BDBM43855) exhibits an IC50 of 1,100 nM against N-myristoyltransferase (NMT), while the 5-methyl-3-phenyl-isoxazole-4-carboxamide analog (BDBM41441) shows an IC50 greater than 79,400 nM [1][2]. The 2-chloroacetamide group in the target compound is structurally distinct from both—smaller, more electrophilic, and capable of covalent modification via the α-chloro group—suggesting a differentiated inhibition profile that cannot be extrapolated from the available scaffold data but defines a unique chemical space [3].

Enzyme inhibition N-myristoyltransferase Acyl group SAR

Commercially Available Purity and Sourcing Differentiation: Vendor-Specified Quality Metrics for Reproducible Procurement

Commercial sourcing data indicate that the target compound is available at defined purity grades: NLT 98% from Aromsyn (Product No. not disclosed) and 98% from Leyan (Product No. 1291858), while CymitQuimica lists a minimum 95% purity under reference 3D-TEB44441 . In contrast, the meta-substituted positional isomer (CAS 554404-37-4) is offered by CymitQuimica under reference 3D-EXA40437 at minimum 95% purity with pricing at €403.00 per 250 mg . The para isomer (target compound) is typically available at higher purity specifications (98% vs. 95%) from multiple independent suppliers, which may facilitate procurement flexibility and batch consistency.

Chemical procurement Purity specification Vendor qualification

Recommended Research Application Scenarios for N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide Based on Verified Differentiation Evidence


Covalent Inhibitor Probe Design Leveraging the Electrophilic 2-Chloroacetamide Warhead

The target compound's 2-chloroacetamide group provides an electrophilic α-chloro moiety capable of nucleophilic substitution by active-site cysteine, serine, or lysine residues, as established by the well-characterized reactivity of chloroacetamide-based covalent inhibitors [1]. Unlike the benzodioxin-carboxamide analog (BDBM43855, IC50 = 1,100 nM against NMT) or the isoxazole-carboxamide analog (BDBM41441, IC50 > 79,400 nM), which lack electrophilic warheads, the target compound can be deployed in covalent fragment screening or activity-based protein profiling (ABPP) campaigns where irreversible target engagement is desired . The para-sulfamoyl substitution geometry also provides a defined exit vector for potential linker attachment in PROTAC or bi-functional degrader design.

Scaffold-Hopping Starting Point for Serine Protease or Sulfamoyl-Binding Enzyme Targets

The sulfamoyl (–SO2–N=) motif is a recognized pharmacophore in serine protease inhibitors and carbonic anhydrase inhibitors. The target compound combines this motif with an azepan-2-ylidene imine, creating a conformationally constrained seven-membered ring system distinct from the fully saturated azepane-sulfonyl analog (CAS 870693-14-4) [1]. The imine character (C=N) introduces partial sp² geometry at the azepane ring junction, restricting conformational freedom compared to the fully saturated sulfonyl analog. This constrained geometry may be advantageous when screening against protein targets with shallow or sterically demanding binding pockets where flexible linkers are disfavored .

Regioisomer-Controlled Screening Library Component for SAR-by-Catalog Approaches

As a defined para-substituted regioisomer with commercially verified purity (NLT 98% from Aromsyn; 98% from Leyan), the target compound can serve as a quality-controlled entry in positional scanning libraries [1]. The meta isomer (CAS 554404-37-4, ≥95% purity, €403.00/250mg from CymitQuimica) is available as a matched comparator, enabling systematic regioisomer SAR studies . The higher purity specification of the para isomer (98% vs. 95% for the meta isomer) reduces the risk of cross-contamination between positional isomers, which is critical when interpreting subtle differences in biological activity arising from regiochemistry.

Physicochemical Property-Driven Lead Optimization with Favorable LogP and Polar Surface Area

Computational property predictions for the target compound (LogP = 1.35, topological polar surface area = 87.63 Ų, 3 rotatable bonds, Lipinski rule-of-five compliant) place it within favorable drug-like chemical space [1]. The LogP of 1.35 balances aqueous solubility with membrane permeability, while the TPSA of 87.63 Ų suggests potential for both passive permeability and target binding. These properties, combined with the structurally differentiated azepan-2-ylidene sulfamoyl scaffold, support its use as a lead-like starting point in medicinal chemistry optimization programs where property-based design is prioritized over potency-alone approaches.

Quote Request

Request a Quote for N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.